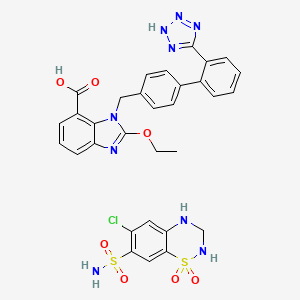

Candesartan/Hydrochlorothiazide

Description

Properties

CAS No. |

336787-11-2 |

|---|---|

Molecular Formula |

C31H28ClN9O7S2 |

Molecular Weight |

738.2 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

InChI |

InChI=1S/C24H20N6O3.C7H8ClN3O4S2/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29);1-2,10-11H,3H2,(H2,9,12,13) |

InChI Key |

CWFIALYLRRPPJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Interplay of Candesartan and Hydrochlorothiazide in Renal Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of the combination therapy Candesartan (B1668252)/Hydrochlorothiazide (B1673439), with a specific focus on its intricate effects on renal physiology. The synergistic action of these two agents, an angiotensin II receptor blocker (ARB) and a thiazide diuretic, respectively, offers a potent therapeutic strategy for the management of hypertension, largely through their complementary effects on the kidneys. This document elucidates the underlying signaling pathways, presents quantitative data from clinical and preclinical studies, and details the experimental protocols used to ascertain these effects.

Core Mechanisms of Action

Candesartan: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

Candesartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] Angiotensin II, a key effector molecule of the RAAS, exerts potent vasoconstrictive effects, stimulates the release of aldosterone, and promotes sodium and water retention in the kidneys.[3] By blocking the AT1 receptor, candesartan effectively counteracts these effects.

In the renal vasculature, angiotensin II preferentially constricts the efferent arterioles, which increases the glomerular filtration pressure to maintain glomerular filtration rate (GFR) in states of reduced renal blood flow. Candesartan's blockade of the AT1 receptor leads to efferent arteriole dilation, which in turn reduces intraglomerular pressure. This reduction in glomerular hypertension is a key mechanism for the renoprotective effects of candesartan, particularly in proteinuric kidney diseases.

Hydrochlorothiazide: Inhibition of the Sodium-Chloride Cotransporter

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that acts on the distal convoluted tubule (DCT) of the nephron.[4][5] Its primary target is the thiazide-sensitive sodium-chloride (Na+-Cl-) cotransporter (NCC), located on the apical membrane of DCT cells.[4] By inhibiting the NCC, HCTZ blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4][5] This leads to an increased excretion of sodium (natriuresis) and, consequently, water (diuresis), resulting in a reduction in extracellular fluid volume and blood pressure.[5]

Synergistic Effects on Renal Physiology

The combination of candesartan and hydrochlorothiazide produces a synergistic antihypertensive effect through multiple renal mechanisms:

-

Enhanced Natriuresis: HCTZ-induced volume depletion leads to a compensatory activation of the RAAS. The resulting increase in angiotensin II would normally counteract the diuretic effect by promoting sodium reabsorption. Candesartan, by blocking the AT1 receptor, blunts this compensatory mechanism, leading to a more pronounced and sustained natriuresis.

-

Counteraction of Potassium Wasting: A common side effect of thiazide diuretics is hypokalemia, as the increased delivery of sodium to the collecting duct promotes potassium excretion. By inhibiting the angiotensin II-mediated release of aldosterone, candesartan helps to mitigate this potassium loss.

-

Complementary Blood Pressure Reduction: The volume reduction induced by HCTZ and the vasodilation and RAAS inhibition by candesartan provide two distinct and complementary mechanisms for lowering blood pressure.

Quantitative Data on Renal Effects

The following tables summarize the quantitative effects of candesartan and hydrochlorothiazide, both as monotherapies and in combination, on key renal and hemodynamic parameters.

| Parameter | Candesartan Monotherapy | Hydrochlorothiazide Monotherapy | Candesartan/HCTZ Combination | Placebo | Reference |

| Change in Mean Arterial Pressure (mmHg) | - | - | -27.1 ± 14.4 / -13.1 ± 9.5 | - | [6] |

| Change in Systolic/Diastolic BP (mmHg) | -7.5 / -5.5 | - | -12.0 / -7.5 | - | [7] |

| Change in Systolic/Diastolic BP (mmHg) | -29.73 ± 15.3 / -14.1 ± 9.6 (32 mg) | - | -28.5 ± 13.8 / -14.2 ± 9.4 (16/12.5 mg) | - | [1][8] |

| Change in Systolic/Diastolic BP (mmHg) | - | - | -38.1 / -29.4 | - | [9] |

| Change in Systolic/Diastolic BP (mmHg) | -6.1 / -5.6 (32 mg) | - | -13.0 / -8.8 (32/12.5 mg) | - | [10] |

| Parameter | Candesartan Monotherapy | Hydrochlorothiazide Monotherapy | Reference |

| Change in Mean Blood Pressure (mmHg) | -14.6 ± 0.9 | -14.8 ± 0.8 | [11] |

| Change in Glomerular Filtration Rate (GFR) | No significant change | Decrease from 29±11 to 21±8 ml/min | [12][13] |

| Change in Renal Blood Flow (RBF) | +40% ± 6% | Decrease from 114±54 to 94±37 ml/min | [12][14] |

| Change in Fractional Excretion of Sodium (FENa) | - | Increase from 3.7±0.9% to 5.5±0.3% | [12] |

| Urinary Sodium Excretion | - | 31-53% increase | [15] |

Signaling Pathways

The mechanisms of action of candesartan and hydrochlorothiazide involve distinct signaling pathways within the renal cells.

Candesartan and the AT1 Receptor Signaling Pathway

Candesartan's blockade of the AT1 receptor in the smooth muscle cells of the renal efferent arteriole prevents the downstream signaling cascade that leads to vasoconstriction.

References

- 1. Candesartan cilexetil/hydrochlorothiazide combination treatment versus high-dose candesartan cilexetil monotherapy in patients with mild to moderate cardiovascular risk (CHILI Triple T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Candesartan cilexetil/hydrochlorothiazide treatment in high-risk patients with type 2 diabetes mellitus and microalbuminuria: the CHILI T2D study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Candesartan cilexetil plus hydrochlorothiazide combination: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Candesartan cilexetil/hydrochlorothiazide combination treatment versus high-dose candesartan cilexetil monotherapy in patients with mild to moderate cardiovascular risk (CHILI Triple T) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fixed combination of candesartan with hydrochlorothiazide in patients with severe primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antihypertensive efficacy and tolerability of candesartan-hydrochlorothiazide 32/12.5 mg and 32/25 mg in patients not optimally controlled with candesartan monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative effects of candesartan and hydrochlorothiazide on blood pressure, insulin sensitivity, and sympathetic drive in obese hypertensive individuals: results of the CROSS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Renoprotective effects of angiotensin II receptor blocker, candesartan cilexetil, in patients with stage 4-5 chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Low-dose candesartan improves renal blood flow and kidney oxygen tension in rats with endotoxin-induced acute kidney dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Pharmacokinetics of Candesartan Cilexetil and Hydrochlorothiazide Combination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the fixed-dose combination of candesartan (B1668252) cilexetil and hydrochlorothiazide (B1673439), a widely prescribed antihypertensive medication. This document summarizes key pharmacokinetic parameters, details common experimental protocols for their determination, and visualizes metabolic and experimental workflows.

Introduction

Candesartan cilexetil, a prodrug, is rapidly hydrolyzed to its active form, candesartan, which is a selective angiotensin II receptor type 1 (AT1) antagonist.[1][2] Hydrochlorothiazide is a thiazide diuretic that acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney.[3][4] The combination of these two agents provides a synergistic antihypertensive effect.[5] Understanding the pharmacokinetic profile of this combination is crucial for optimizing therapeutic efficacy and ensuring patient safety.

Pharmacokinetic Profile

Studies have demonstrated that there is no clinically significant pharmacokinetic interaction between candesartan cilexetil and hydrochlorothiazide when administered together.[6][7] The co-administration does not significantly alter the absorption, distribution, metabolism, or excretion of either drug compared to their individual administrations.

-

Absorption: Candesartan cilexetil is rapidly and completely bioactivated to candesartan via ester hydrolysis during absorption from the gastrointestinal tract.[5][8] The absolute bioavailability of candesartan from the tablet form is approximately 15%.[1][5] Peak plasma concentrations (Cmax) of candesartan are typically reached 3 to 4 hours after oral administration.[5][9] Food does not have a clinically significant effect on the bioavailability of candesartan.[2][5]

-

Distribution: Candesartan is highly bound to plasma proteins (>99%) and has a volume of distribution of 0.13 L/kg.[1][5] It does not penetrate red blood cells.[5]

-

Metabolism: Candesartan undergoes minor hepatic metabolism by O-deethylation to an inactive metabolite, CV-15959.[5][10] In vitro studies suggest that CYP2C9 is involved in this biotransformation.[5] Due to the limited metabolism, clinically significant interactions with drugs metabolized by cytochrome P450 enzymes are not expected.[2][11]

-

Excretion: Candesartan is primarily excreted unchanged in both urine and feces (via bile).[2][8] The total plasma clearance of candesartan is approximately 0.37 mL/min/kg, with a renal clearance of 0.19 mL/min/kg.[2][5] The elimination half-life of candesartan is approximately 9 hours.[1][8]

-

Absorption: Hydrochlorothiazide is absorbed from the gastrointestinal tract with a bioavailability of about 70%.[12] It acts within 2 hours, with peak plasma concentrations occurring at approximately 4 hours.[13][14]

-

Distribution: The distribution of hydrochlorothiazide is not extensively detailed in the provided results, but it is known to be taken up by red blood cells.

-

Metabolism: Hydrochlorothiazide is not metabolized and is eliminated rapidly by the kidneys.[8]

-

Excretion: At least 61% of an oral dose of hydrochlorothiazide is eliminated unchanged in the urine within 24 hours.[8] The terminal half-life of hydrochlorothiazide is between 5.6 and 14.8 hours.[12] In patients with impaired renal function, the elimination half-life can be prolonged.[8][11]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for candesartan and hydrochlorothiazide when administered as a fixed-dose combination.

Table 1: Pharmacokinetic Parameters of Candesartan (from Candesartan Cilexetil) in Combination with Hydrochlorothiazide

| Parameter | Value | Reference |

| Tmax (hours) | 3 - 4 | [5] |

| Bioavailability (%) | ~15 | [1][5] |

| Protein Binding (%) | >99 | [1][5] |

| Volume of Distribution (L/kg) | 0.13 | [1][5] |

| Elimination Half-life (hours) | ~9 | [1][8] |

Table 2: Pharmacokinetic Parameters of Hydrochlorothiazide in Combination with Candesartan Cilexetil

| Parameter | Value | Reference |

| Tmax (hours) | ~4 | [13][14] |

| Bioavailability (%) | ~70 | [12] |

| Metabolism | Not metabolized | [8] |

| Primary Route of Excretion | Renal (unchanged) | [8] |

| Elimination Half-life (hours) | 5.6 - 14.8 | [12] |

Experimental Protocols

The determination of the pharmacokinetic parameters of the candesartan cilexetil and hydrochlorothiazide combination typically involves randomized, open-label, crossover studies in healthy volunteers.

A common study design is a four-way crossover design where healthy male and female subjects are randomized to receive single doses of the fixed-dose combination tablet (e.g., 32 mg candesartan cilexetil/25 mg hydrochlorothiazide), the individual components administered together, and each component administered alone.[6][7]

Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated and stored frozen until analysis. The concentrations of candesartan and hydrochlorothiazide in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[15][16][17][18]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile (B52724) or liquid-liquid extraction with a suitable organic solvent.[16][17][18]

-

Chromatography: Chromatographic separation is achieved on a C18 or similar reversed-phase column.[15][16]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte. Multiple reaction monitoring (MRM) is used for quantification.[15][16][17]

Pharmacokinetic parameters such as Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental methods. Statistical analysis is then performed to assess bioequivalence and potential drug-drug interactions.

Visualizations

Caption: Metabolic conversion of candesartan cilexetil to its active form and subsequent elimination pathways.

Caption: Primary mechanism of action and elimination pathway for hydrochlorothiazide.

Caption: Logical workflow for a typical two-way crossover bioequivalence study.

References

- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Pharmacokinetic interaction study with fixed high dose combinations of candesartan cilexetil and hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Candesartan Cilexetil and Hydrochlorothiazide Tablets USP [dailymed.nlm.nih.gov]

- 9. Candesartan cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]

- 10. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]

- 14. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Determination of Candesartan and Hydrochlorothiazide in Human Plasma by HPLC Coupled with Mass Spectrometry [scirp.org]

- 16. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Simultaneous Determination of Candesartan and Hydrochlorothiazide in Human Plasma by HPLC-MS/MS | Karnakova | Drug development & registration [pharmjournal.ru]

An In-Depth Technical Guide to the Molecular Targets of Candesartan versus Hydrochlorothiazide in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the molecular mechanisms of Candesartan and Hydrochlorothiazide (B1673439), focusing on their direct actions within vascular smooth muscle cells (VSMCs). The information presented herein is intended to support research and development efforts in cardiovascular pharmacology.

Executive Summary

Candesartan and Hydrochlorothiazide are both widely prescribed antihypertensive agents, yet they elicit their therapeutic effects through distinct molecular pathways in the vasculature. Candesartan acts as a selective and insurmountable antagonist of the Angiotensin II Type 1 (AT1) receptor, directly inhibiting the vasoconstrictive and proliferative signaling of Angiotensin II in VSMCs. In contrast, Hydrochlorothiazide's primary antihypertensive action is mediated by its diuretic effect in the kidneys. However, at higher concentrations, it also exerts a direct vasodilatory effect on VSMCs, primarily through the activation of large-conductance calcium-activated potassium (BKCa) channels. This guide will dissect these differing mechanisms, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Comparative Molecular Targets and Quantitative Pharmacology

The molecular interactions of Candesartan and Hydrochlorothiazide with their respective targets in vascular smooth muscle differ significantly in terms of specificity, affinity, and mechanism of action.

| Drug | Primary Molecular Target | Secondary/Proposed Target(s) | Binding Affinity (pKi) | Functional Potency (EC50/IC50) |

| Candesartan | Angiotensin II Type 1 (AT1) Receptor | - | 8.61 ± 0.21[1][2] | IC50 for ZD7155 (precursor) to inhibit AngII response: 3 to 4 nM[3] |

| Hydrochlorothiazide | Large-conductance Ca2+-activated K+ (BKCa) channel | Carbonic Anhydrase[4] | Not Applicable | EC50 for augmenting BK channel activity: 28.4 μmol/L[5] |

Note: The binding affinity of Hydrochlorothiazide for BKCa channels is not typically measured using traditional radioligand binding assays (hence "Not Applicable"), as its mechanism is one of channel activation rather than competitive binding at a specific receptor site.

Signaling Pathways in Vascular Smooth Muscle

Candesartan: Antagonism of the AT1 Receptor Signaling Cascade

Candesartan exerts its effects by blocking the binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR).[6] This blockade prevents the activation of multiple downstream signaling pathways that lead to VSMC contraction and proliferation.

The primary signaling cascade initiated by Angiotensin II binding to the AT1 receptor involves the activation of Gq/11 proteins.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] The increased intracellular Ca2+ binds to calmodulin, forming a complex that activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction.[7] DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response and also mediate proliferative and hypertrophic signals.[7]

Furthermore, the AT1 receptor can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK pathway, which is involved in cell growth and proliferation.[8][9][10] Candesartan's blockade of the AT1 receptor effectively inhibits all of these downstream events.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Activation of human smooth muscle BK channels by hydrochlorothiazide requires cell integrity and the presence of BK β1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. portlandpress.com [portlandpress.com]

The Pharmacogenomics of Candesartan/Hydrochlorothiazide Therapy: A Technical Guide for Researchers

An In-depth Exploration of Genetic Polymorphisms Influencing Antihypertensive Efficacy

Introduction

The combination of candesartan (B1668252), an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic, is a widely prescribed and effective treatment for hypertension. However, patient response to this combination therapy exhibits significant inter-individual variability, a phenomenon partly attributable to genetic polymorphisms. This technical guide provides a comprehensive overview of the key genetic variants known to influence the pharmacokinetics and pharmacodynamics of candesartan and hydrochlorothiazide, offering valuable insights for researchers, scientists, and drug development professionals in the field of cardiovascular pharmacogenomics.

The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in blood pressure regulation, and several antihypertensive medications target this system.[1] Genetic variations in the genes encoding components of the RAAS can impact an individual's susceptibility to hypertension and their response to antihypertensive drugs.[1][2] Similarly, genes involved in sodium and water homeostasis play a crucial role in the efficacy of diuretics like hydrochlorothiazide.[3] Understanding the genetic basis of these variations is paramount for advancing personalized medicine in hypertension management.

Pharmacogenomics of Candesartan

Candesartan cilexetil, a prodrug, is rapidly converted to its active metabolite, candesartan, which exerts its antihypertensive effect by blocking the angiotensin II type 1 (AT1) receptor.[4][5] The metabolism and therapeutic action of candesartan are influenced by genetic variations in several key genes.

CYP2C9 Polymorphisms and Candesartan Metabolism

Candesartan is metabolized, in part, by the cytochrome P450 2C9 (CYP2C9) enzyme.[4][5] Genetic polymorphisms in the CYP2C9 gene can alter enzyme activity, thereby affecting the pharmacokinetics of candesartan. The CYP2C9*3 allele, in particular, is associated with decreased metabolic activity.[6]

An in-vitro study using human liver microsomes and yeast-expressed CYP2C9 variants demonstrated that the CYP2C93 variant (Leu359) exhibits a lower metabolic capacity for candesartan compared to the wild-type CYP2C91 (Ile359).[4][6] Specifically, the wild-type enzyme showed a lower Km (345 vs 439 μM) and a higher Vmax/Km ratio, indicating more efficient metabolism.[4] A case report highlighted the clinical significance of this polymorphism, where a patient with the CYP2C91/3 genotype experienced an excessive hypotensive effect from candesartan.[7] Pharmacokinetic analysis of this patient revealed a 2.5-fold increase in the area under the concentration-time curve and a 48% lower oral clearance of candesartan compared to the average for elderly hypertensive patients.[7]

| Gene | Polymorphism | Effect on Candesartan | Clinical Implication | Reference(s) |

| CYP2C9 | CYP2C9*3 | Decreased metabolic activity, leading to higher plasma concentrations of candesartan. | Increased risk of excessive hypotension. | [4][6][7] |

Angiotensin II Receptor Type 1 (AGTR1) Gene Polymorphisms

The AGTR1 gene encodes the AT1 receptor, the direct target of candesartan. Polymorphisms in this gene could theoretically alter the drug's binding affinity or receptor signaling, thereby influencing the therapeutic response.

One of the most studied polymorphisms in AGTR1 is the A1166C variant. A study in patients with heart failure treated with candesartan found that individuals homozygous for the A1166 allele (AA genotype) had a greater decrease in both systolic and diastolic blood pressure after two weeks of treatment compared to carriers of the C1166 allele.[8] However, after six months, C1166 carriers showed a more significant reduction in NT-proBNP, a marker of cardiac stress.[8]

| Gene | Polymorphism | Effect on Candesartan Response | Clinical Implication | Reference(s) |

| AGTR1 | A1166C | AA genotype associated with a greater initial blood pressure reduction. C-allele carriers showed a better long-term response in heart failure markers. | Potential for differential short-term and long-term responses to candesartan based on genotype. | [8] |

Pharmacogenomics of Hydrochlorothiazide

Hydrochlorothiazide lowers blood pressure by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion.[9] The response to HCTZ is influenced by genetic variations in genes primarily involved in renal sodium handling.

NEDD4L Gene Polymorphisms

The Neural Precursor Cell Expressed, Developmentally Down-regulated 4-Like, E3 Ubiquitin Protein Ligase (NEDD4L) gene plays a role in regulating the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption.[10] Polymorphisms in NEDD4L may affect its ability to downregulate ENaC, thereby influencing the response to diuretics.

Several studies have linked NEDD4L variants to blood pressure response to HCTZ. The rs4149601 polymorphism, a G-to-A substitution, has been associated with antihypertensive response.[11][12][13] In a study of white hypertensive patients, significant associations were found between rs4149601, rs292449, and rs75982813 and decreases in blood pressure with HCTZ treatment.[14] Specifically, the GC haplotype of rs4149601-rs292449 was associated with a greater blood pressure response.[14] Another study in a Chinese population found that carriers of the A allele of rs4149601 had a greater blood pressure reduction after HCTZ treatment.[13]

| Gene | Polymorphism(s) | Effect on Hydrochlorothiazide Response | Clinical Implication | Reference(s) |

| NEDD4L | rs4149601, rs292449, rs75982813 | Associated with greater blood pressure reduction in response to HCTZ. | Potential predictive markers for HCTZ efficacy. | [11][12][13][14] |

Adducin 1 (ADD1) Gene Polymorphisms

Adducin is a cytoskeletal protein involved in regulating ion transport. The Gly460Trp polymorphism (rs4961) in the alpha-adducin gene (ADD1) has been implicated in altered renal sodium handling and blood pressure response to HCTZ.[15]

A meta-analysis of four studies including over 1,000 patients demonstrated a significant association between the ADD1 Gly460Trp polymorphism and blood pressure changes with HCTZ therapy.[16][17] Specifically, individuals with the GlyGly genotype had a less pronounced blood pressure reduction compared to those with the GlyTrp or TrpTrp genotypes.[16][18] Another study found that the Trp460 allele was associated with greater calcium retention with HCTZ treatment, suggesting a potential benefit for patients at risk of osteoporosis.[19]

| Gene | Polymorphism | Effect on Hydrochlorothiazide Response | Clinical Implication | Reference(s) |

| ADD1 | Gly460Trp (rs4961) | Trp allele carriers (GlyTrp and TrpTrp genotypes) show a greater blood pressure reduction with HCTZ. | Genotyping may help identify patients who will respond more favorably to HCTZ. | [16][17][18][19] |

Angiotensin-Converting Enzyme (ACE) Gene Polymorphism

The insertion/deletion (I/D) polymorphism in the ACE gene has been extensively studied in the context of cardiovascular disease and antihypertensive drug response. While ACE inhibitors are the most directly affected, some studies have explored its influence on HCTZ response.

A meta-analysis found a significant association between the ACE I/D polymorphism and blood pressure response to HCTZ, with individuals carrying the II genotype showing a greater reduction in blood pressure compared to those with the DD genotype.[16] However, it's important to note that the literature on this association has been somewhat inconsistent.[20]

| Gene | Polymorphism | Effect on Hydrochlorothiazide Response | Clinical Implication | Reference(s) |

| ACE | Insertion/Deletion (I/D) | II genotype associated with a greater blood pressure reduction with HCTZ in some studies. | Further research is needed to clarify its predictive value for HCTZ response. | [16][20] |

Genome-Wide Association Studies (GWAS) and Opposite-Direction Associations

A pivotal genome-wide association study investigated the genetic basis of differential responses to candesartan and hydrochlorothiazide.[21][22] The study identified single nucleotide polymorphisms (SNPs) that were associated with blood pressure response to candesartan and had an opposite-direction association with the response to HCTZ.[21][23]

For instance, in white individuals, polymorphisms in the chromosome 11q21 region were significantly associated with a good response to candesartan but a poor response to hydrochlorothiazide.[21] The rs3758785 SNP in the GPR83 gene is a notable example. For the GG genotype of this SNP, the odds of a good blood pressure response to candesartan were over 16-fold greater than for the AA genotype, while the odds of a good response to HCTZ were almost 8-fold less.[21] This suggests a genetic basis for why some patients may respond better to an ARB while others respond better to a diuretic.

| Chromosomal Region/Gene | Polymorphism | Association with Candesartan Response | Association with Hydrochlorothiazide Response | Reference(s) |

| 11q21 / GPR83 | rs3758785 | GG genotype associated with a significantly better blood pressure response. | GG genotype associated with a significantly poorer blood pressure response. | [21] |

| 16 / SCNN1G | rs11649420 | Associated with blood pressure response to candesartan. | Not specified for opposite-direction association in the primary analysis. | [21] |

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and Drug Targets

The RAAS is a cascade of hormonal and enzymatic reactions that regulate blood pressure and fluid balance. Candesartan acts by blocking the AT1 receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Hydrochlorothiazide acts on the distal convoluted tubule in the kidney to inhibit sodium reabsorption.

Caption: RAAS pathway and targets of Candesartan and Hydrochlorothiazide.

Experimental Workflow for Pharmacogenomic Studies

A typical experimental workflow for investigating the genetic basis of drug response involves several key steps, from patient recruitment to data analysis.

Caption: A generalized experimental workflow for pharmacogenomic studies.

Detailed Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of their findings. Below are summaries of the key experimental protocols.

Genome-Wide Association Study of Candesartan and Hydrochlorothiazide Response

-

Study Population: The study included 198 white and 193 African American individuals with primary hypertension, sampled from the opposite tertiles of the race-sex-specific distributions of age-adjusted diastolic blood pressure response to candesartan.[21]

-

Treatment Protocol: Participants were treated with candesartan monotherapy, and blood pressure response was measured. A separate cohort was treated with hydrochlorothiazide.[21]

-

Genotyping: Genome-wide association analysis was performed using approximately 2.3 million SNPs in whites and 2.1 million SNPs in African Americans.[21]

-

Statistical Analysis: Single nucleotide polymorphisms associated with the response to candesartan at a p-value < 10⁻⁴ in whites were validated for opposite-direction associations with the response to hydrochlorothiazide in an independent sample.[21]

Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) Study

-

Study Population: The PEAR clinical trial included 767 patients with hypertension. A significant portion were white (60.6%) and African-American (39.4%).[11]

-

Treatment Protocol: Patients were treated with hydrochlorothiazide, and blood pressure response was assessed.[11]

-

Genotyping: Four SNPs in the NEDD4L gene (rs4149601, rs292449, rs1008899, and rs75982813) were genotyped.[11]

-

Statistical Analysis: Association analysis was performed to evaluate the relationship between the genotyped SNPs and blood pressure response to hydrochlorothiazide.[11]

In Vitro Metabolism of Candesartan by CYP2C9 Variants

-

Methodology: The kinetics of candesartan metabolism were characterized using human liver microsomes from individuals with CYP2C91/1 and CYP2C91/3 genotypes. Additionally, wild-type (CYP2C91) and variant (CYP2C93) enzymes were expressed in yeast to determine their specific kinetic parameters (Km and Vmax).[4]

-

Analysis: The formation of candesartan metabolites was measured to compare the metabolic activity of the different CYP2C9 variants.[6]

Conclusion and Future Directions

The evidence strongly indicates that genetic polymorphisms play a significant role in modulating the patient response to both candesartan and hydrochlorothiazide. For candesartan, variants in CYP2C9 and AGTR1 are of particular importance, influencing its metabolism and potentially its target interaction. For hydrochlorothiazide, polymorphisms in NEDD4L, ADD1, and ACE have been shown to affect treatment efficacy by altering renal sodium handling.

The discovery of SNPs with opposite-directional effects on candesartan and HCTZ response provides a compelling rationale for genotype-guided antihypertensive therapy. Identifying a patient's genetic predisposition to respond favorably to either an ARB or a diuretic could revolutionize the management of hypertension, moving away from a trial-and-error approach towards a more precise and personalized strategy.

Future research should focus on:

-

Large-scale clinical trials: To validate the clinical utility of these genetic markers in predicting the response to candesartan/hydrochlorothiazide combination therapy.

-

Functional studies: To elucidate the precise molecular mechanisms by which these polymorphisms alter drug response.

-

Development of genetic scoring systems: To combine the effects of multiple polymorphisms into a comprehensive predictive model for antihypertensive response.

-

Pharmacogenomic studies in diverse populations: To ensure the applicability of these findings across different ethnic groups.

By integrating pharmacogenomic data into clinical practice, we can optimize the use of candesartan/hydrochlorothiazide and other antihypertensive therapies, ultimately leading to improved blood pressure control and a reduction in cardiovascular morbidity and mortality.

References

- 1. Frontiers | The effects of angiotensinogen gene polymorphisms on cardiovascular disease outcomes during antihypertensive treatment in the GenHAT study [frontiersin.org]

- 2. Impact of Renin–Angiotensin–Aldosterone System (RAAS) Gene Polymorphism in Essential Hypertension and Antihypertensive Drug Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Variants in the Renin-Angiotensin-Aldosterone System and Salt-Sensitivity of Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP2C9*3 influences the metabolism and the drug-interaction of candesartan in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically based pharmacokinetic modeling of candesartan related to CYP2C9 genetic polymorphism in adult and pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Altered pharmacokinetics and excessive hypotensive effect of candesartan in a patient with the CYP2C91/3 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of AGTR1 A1166C gene polymorphism in patients with heart failure treated with candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic Variation in Hydrochlorothiazide Response‐Related Genes Among Hypertensive Individuals in Soweto, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NEDD4L NEDD4 like E3 ubiquitin protein ligase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Association of variants in NEDD4L with blood pressure response and adverse cardiovascular outcomes in hypertensive patients treated with thiazide diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A functional variant of the NEDD4L gene is associated with beneficial treatment response with β-blockers and diuretics in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A functional variant of NEDD4L is associated with hypertension, antihypertensive response, and orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Association of variants in NEDD4L with blood pressure response and adverse cardiovascular outcomes in hypertensive patients treated with thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Association of alpha-ADD1 Gene and Hypertension Risk: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of ACE and ADD1 gene polymorphisms on blood pressure response to hydrochlorothiazide: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ClinPGx [clinpgx.org]

- 19. Hydrochlorothiazide efficacy and polymorphisms in ACE, ADD1 and GNB3 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Angiotensin I-converting enzyme gene polymorphism and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GENOMIC ASSOCIATION ANALYSIS IDENTIFIES MULTIPLE LOCI INFLUENCING ANTIHYPERTENSIVE RESPONSE TO AN ANGIOTENSIN II RECEPTOR BLOCKER - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ahajournals.org [ahajournals.org]

Long-Term Effects of Candesartan/Hydrochlorothiazide on Cardiac Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of the combination therapy Candesartan/Hydrochlorothiazide on cardiac remodeling. The document synthesizes quantitative data from clinical studies, details common experimental protocols, and illustrates the core signaling pathways involved.

Introduction to Cardiac Remodeling and Therapeutic Intervention

Cardiac remodeling refers to the alterations in the size, shape, structure, and function of the heart in response to physiological or pathological stimuli. In the context of hypertension, sustained pressure overload leads to maladaptive remodeling, primarily characterized by left ventricular hypertrophy (LVH) and cardiac fibrosis. These changes are significant risk factors for cardiovascular morbidity and mortality.

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and plays a central role in the pathophysiology of cardiac remodeling. Angiotensin II, the primary effector of the RAAS, promotes vasoconstriction, inflammation, fibrosis, and cellular growth, all of which contribute to the development of LVH.

Candesartan, an angiotensin II receptor blocker (ARB), selectively inhibits the AT1 receptor, thereby blocking the detrimental effects of angiotensin II on the cardiovascular system. Hydrochlorothiazide, a thiazide diuretic, reduces blood volume by promoting salt and water excretion, which lowers blood pressure and reduces cardiac workload. The combination of Candesartan and Hydrochlorothiazide offers a synergistic approach to managing hypertension and mitigating its long-term consequences on cardiac structure and function.

Quantitative Effects on Cardiac Remodeling Parameters

Multiple clinical studies have demonstrated the efficacy of candesartan, both as a monotherapy and in combination with hydrochlorothiazide, in reversing cardiac remodeling. The primary endpoints in these studies are often changes in Left Ventricular Mass (LVM) and Left Ventricular Mass Index (LVMI), assessed via echocardiography.

Table 1: Long-Term Effects of Candesartan-Based Therapy on Left Ventricular Mass Index (LVMI)

| Study/Author | Treatment Group | Duration | Baseline LVMI (g/m²) (Mean ± SD or Range) | Follow-up LVMI (g/m²) (Mean ± SD or Range) | Absolute Reduction in LVMI (g/m²) | Percentage Reduction in LVMI (%) |

| Tezcan et al. (2023)[1] | Candesartan (post-MI) | 6 months | 106.0 (96.0–123.0) | 99.05 (90.00–116.5) | 6.95 | 6.6% |

| VIPE Study[2] | Candesartan-based regimen (8-16mg + HCTZ 12.5mg) | 6 months | Not Specified | Not Specified | 17.01 | Not Specified |

| Cuspidi et al. (Sub-analysis)[3] | Candesartan (in patients with pre-existing LVH) | 3 years | Not Specified | Not Specified | 23 | Not Specified |

Table 2: Changes in Echocardiographic Parameters with Candesartan Treatment (6-Month Follow-up) [1]

| Parameter | Baseline (Mean ± SD) | 6 Months (Mean ± SD) | Change from Baseline |

| Left Ventricular Mass (g) | 212.69 ± 40.82 | 199.53 ± 38.51 | -13.16 |

| Left Ventricular Mass Index (g/m²) | 106.0 (96.0–123.0) | 99.05 (90.00–116.5) | -6.95 |

| Interventricular Septal Thickness (mm) | 11.2 ± 1.5 | 10.8 ± 1.3 | -0.4 |

| Posterior Wall Thickness (mm) | 10.9 ± 1.2 | 10.5 ± 1.1 | -0.4 |

Experimental Protocols

The assessment of cardiac remodeling in clinical trials investigating the effects of Candesartan/Hydrochlorothiazide relies heavily on standardized imaging and analytical techniques.

Echocardiographic Assessment of Left Ventricular Mass and Geometry

A common and validated method for quantifying cardiac remodeling is two-dimensional guided M-mode echocardiography.

Patient Population: Patients diagnosed with essential hypertension, with or without baseline evidence of left ventricular hypertrophy, are typically recruited. Exclusion criteria often include secondary hypertension, significant valvular heart disease, and recent myocardial infarction.

Procedure:

-

Image Acquisition: Standard parasternal long-axis and short-axis views are obtained with the patient in the left lateral decubitus position.

-

M-mode Measurements: M-mode tracings are recorded at the level of the mitral valve leaflet tips, perpendicular to the long axis of the left ventricle.

-

Parameter Measurement: The following measurements are taken at end-diastole, timed with the R-wave of the electrocardiogram:

-

Interventricular Septal Thickness (IVSTd)

-

Left Ventricular Internal Dimension (LVIDd)

-

Posterior Wall Thickness (PWTd)

-

-

Calculation of Left Ventricular Mass (LVM): LVM is calculated using the Devereux-modified American Society of Echocardiography (ASE) cube formula:

-

LVM (g) = 0.8 * {1.04 * [(IVSTd + LVIDd + PWTd)³ - LVIDd³]} + 0.6 g

-

-

Indexing of LVM: To account for variations in body size, LVM is indexed to body surface area (BSA) to yield the Left Ventricular Mass Index (LVMI).

-

LVMI (g/m²) = LVM / BSA

-

-

Assessment of Left Ventricular Geometry: Relative Wall Thickness (RWT) is calculated to classify the pattern of hypertrophy:

-

RWT = (2 * PWTd) / LVIDd

-

Normal Geometry: Normal LVMI and RWT

-

Concentric Remodeling: Normal LVMI and increased RWT

-

Concentric Hypertrophy: Increased LVMI and increased RWT

-

Eccentric Hypertrophy: Increased LVMI and normal RWT

-

Follow-up: Echocardiographic assessments are typically performed at baseline and at specified intervals throughout the study (e.g., 6 months, 1 year, 2 years) to track changes in these parameters.

Signaling Pathways and Mechanisms of Action

Candesartan's beneficial effects on cardiac remodeling are primarily mediated through the blockade of the Angiotensin II Type 1 (AT1) receptor. This inhibition disrupts downstream signaling cascades that promote pathological hypertrophy and fibrosis.

Inhibition of Pro-Hypertrophic Signaling

Angiotensin II, through the AT1 receptor, activates several intracellular signaling pathways that lead to cardiomyocyte growth. A key pathway involves the activation of Mitogen-Activated Protein Kinases (MAPK), such as Extracellular signal-Regulated Kinase (ERK). Candesartan's blockade of the AT1 receptor prevents this activation cascade.

Attenuation of Pro-Fibrotic Signaling

Cardiac fibrosis is driven by the activation of cardiac fibroblasts and the subsequent deposition of extracellular matrix proteins. Transforming Growth Factor-beta (TGF-β) is a potent pro-fibrotic cytokine whose expression is stimulated by Angiotensin II. TGF-β signals through the Smad pathway to increase the synthesis of collagen and other matrix components. By blocking the AT1 receptor, Candesartan reduces the stimulus for TGF-β production, thereby mitigating the fibrotic response.

Experimental Workflow for Investigating Signaling Pathways

The inhibitory effects of Candesartan on these signaling pathways are often investigated using in vitro and in vivo models.

Conclusion

Long-term treatment with the combination of Candesartan and Hydrochlorothiazide effectively reverses key markers of cardiac remodeling, particularly left ventricular hypertrophy. This is achieved through a dual mechanism of afterload reduction and direct inhibition of the pro-hypertrophic and pro-fibrotic signaling pathways mediated by Angiotensin II. The quantitative data from clinical trials consistently demonstrate a significant reduction in LVM and LVMI over time. The well-defined experimental protocols for assessing these changes provide a robust framework for future research and drug development in this area. Understanding the underlying signaling pathways further solidifies the rationale for the use of this combination therapy in the management of hypertension and the prevention of its adverse cardiovascular consequences.

References

"Investigating the diuretic and natriuretic effects of Hydrochlorothiazide at a cellular level"

A Cellular-Level Investigation of the Diuretic and Natriuretic Effects of Hydrochlorothiazide

Abstract: Hydrochlorothiazide (HCTZ) remains a first-line therapeutic for hypertension and edema, primarily due to its potent diuretic and natriuretic effects.[1][2] For over six decades, its clinical efficacy has been well-established, yet a deeper understanding of its cellular and molecular mechanisms is crucial for optimizing therapy and developing novel diuretic agents.[2][3] This technical guide provides an in-depth examination of HCTZ's mechanism of action at the cellular level. It details the molecular interactions, downstream signaling cascades, and physiological consequences of HCTZ administration, supported by quantitative data and established experimental protocols.

Core Cellular Mechanism of Action

Hydrochlorothiazide exerts its primary effect within the distal convoluted tubule (DCT) of the nephron, a key site for regulating sodium balance.[1][2][4]

1.1. Molecular Target: The Na+-Cl− Cotransporter (NCC)

The principal molecular target of HCTZ is the thiazide-sensitive Sodium-Chloride Cotransporter (NCC) , also known as SLC12A3.[2][3][5] This transporter is located on the apical membrane of DCT epithelial cells and is responsible for reabsorbing approximately 5-10% of filtered sodium from the tubular fluid back into the bloodstream.[2]

HCTZ functions as a competitive inhibitor, binding to the chloride-binding site of the NCC.[3] This blockade prevents the cotransport of Na+ and Cl− ions into the DCT cell, thereby inhibiting their reabsorption.[2][5][6]

1.2. Downstream Physiological Consequences

-

Natriuresis: By inhibiting NaCl reabsorption, HCTZ leads to an increased concentration of Na+ and Cl− ions remaining in the tubular lumen.[6][7] This elevated luminal sodium concentration results in increased sodium excretion in the urine (natriuresis).[2]

-

Diuresis: The increased solute concentration in the tubular fluid creates a powerful osmotic gradient. This gradient limits the reabsorption of water in the downstream collecting ducts, leading to an increase in urine output (diuresis).[2][5] After oral administration, this diuretic effect typically begins within 2 hours, peaks at around 4 hours, and can last for 6 to 12 hours.[1][7]

-

Kaliuresis (Potassium Loss): A significant secondary effect of HCTZ is increased potassium excretion. The increased delivery of sodium to the collecting duct enhances the activity of the aldosterone-sensitive epithelial sodium channel (ENaC). This heightened Na+ reabsorption creates a negative electrical potential in the lumen, which drives the secretion of potassium (K+) into the tubular fluid through the renal outer medullary potassium channel (ROMK).[1][2]

Regulatory Signaling Pathways

The activity and expression of the NCC are tightly regulated by complex signaling pathways, which in turn influence the efficacy of HCTZ. The most critical of these is the WNK-SPAK/OSR1 kinase cascade .

-

WNK Kinases (With-No-Lysine [K]): These kinases (WNK1, WNK3, WNK4) act as intracellular chloride sensors and are master regulators of NCC.[8][9]

-

SPAK/OSR1 Kinases: WNKs phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[9][10]

-

NCC Phosphorylation: Activated SPAK/OSR1 directly phosphorylates specific threonine and serine residues on the N-terminus of NCC (e.g., Thr55, Thr60).[9][11] This phosphorylation is essential for trafficking NCC to the apical membrane and activating its transport function.[9]

Hormones such as angiotensin II and insulin (B600854) can stimulate this pathway, leading to increased NCC activity and sodium retention.[8][12] HCTZ's inhibitory action directly counteracts the effects of this activating pathway.

References

- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]

- 6. lecturio.com [lecturio.com]

- 7. drugs.com [drugs.com]

- 8. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 9. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. mdpi.com [mdpi.com]

Unraveling Off-Target Mechanisms: An In-Depth Technical Guide to the In-Vitro Effects of Candesartan and Hydrochlorothiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential off-target effects of the widely prescribed antihypertensive agents, candesartan (B1668252) and hydrochlorothiazide (B1673439), as observed in in-vitro models. While their primary mechanisms of action—angiotensin II receptor blockade for candesartan and sodium-chloride cotransporter inhibition for hydrochlorothiazide—are well-established, a growing body of evidence from cellular and molecular studies highlights their engagement with alternative signaling pathways. This guide synthesizes key findings on these non-canonical effects, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling cascades to support further research and drug development efforts.

It is important to note that while extensive in-vitro data exists for the individual components, there is a significant gap in the scientific literature regarding the off-target effects of the candesartan/hydrochlorothiazide combination in in-vitro models. The following sections therefore focus on the individual actions of each drug.

Candesartan: Beyond Angiotensin II Receptor Blockade

In-vitro studies have revealed that candesartan, an angiotensin II receptor blocker (ARB), exerts several off-target effects, primarily related to anti-inflammatory and cellular signaling modulation.

Anti-Inflammatory Effects: Inhibition of Toll-like Receptor and NLRP3 Inflammasome Signaling

Candesartan has been shown to attenuate inflammatory responses in various in-vitro models by interfering with key inflammatory signaling pathways.

| Cell Line/System | Treatment | Concentration | Observed Effect | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) + Candesartan | 1 µM | Significant reduction in LPS-induced TNFα and IL-6 secretion. | [1] |

| Human Monocytes | Pam3CSK4 or LPS + Candesartan | 1 µM | Significantly decreased TLR2 and TLR4 mRNA and protein expression. | [2][3] |

| Human Monocytes | Pam3CSK4 or LPS + Candesartan | 1 µM | Significantly inhibited NF-κB p65 activation. | [3] |

| J774A.1 Macrophages | LPS + ATP + Candesartan | 7.5, 15, 30 µM | Significantly inhibited NLRP3 inflammasome activation and IL-1β secretion. | [4] |

| BV-2 Microglia | LPS + IFN-γ + Candesartan | 1 µM | Markedly inhibited TLR4 protein expression and NF-κB p65 phosphorylation and nuclear translocation. | [5] |

Inhibition of Toll-like Receptor (TLR) Signaling in Human Monocytes

-

Cell Culture: Human monocytes are isolated from healthy donor blood by counterflow centrifugal elutriation and cultured in appropriate media.

-

Treatment: Monocytes are pre-incubated with candesartan (e.g., 1 µM) for a specified time (e.g., 2 hours) before stimulation with a TLR agonist like lipopolysaccharide (LPS) (for TLR4) or Pam3CSK4 (for TLR2).

-

Endpoint Analysis:

-

Cytokine Secretion: Supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNFα and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene and Protein Expression: Cell lysates are analyzed for the expression of TLR2, TLR4, and downstream signaling molecules using quantitative real-time PCR (qRT-PCR) and Western blotting.

-

NF-κB Activation: Nuclear extracts are prepared, and NF-κB p65 DNA binding activity is assessed using a transcription factor assay or electrophoretic mobility shift assay (EMSA).[1][3]

-

NLRP3 Inflammasome Inhibition in Macrophages

-

Cell Culture: J774A.1 macrophage cell line is cultured in DMEM supplemented with 10% fetal bovine serum.

-

Priming and Treatment: Macrophages are primed with LPS (e.g., for 5 hours) to induce the expression of NLRP3 and pro-IL-1β. Subsequently, the cells are treated with varying concentrations of candesartan (e.g., 7.5, 15, 30 µM) for 30 minutes, followed by stimulation with an NLRP3 activator like ATP or nigericin.

-

Endpoint Analysis:

-

IL-1β Secretion: The concentration of mature IL-1β in the cell supernatant is quantified by ELISA.

-

Caspase-1 Activation: The activation of caspase-1 is assessed by Western blot analysis of its cleaved subunits in the cell supernatant.

-

ASC Speck Formation: The formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks, a hallmark of inflammasome activation, is visualized by immunofluorescence microscopy.[4]

-

Caption: Candesartan inhibits LPS-induced TLR4 signaling.

Caption: Candesartan inhibits NLRP3 inflammasome activation.

Modulation of Intracellular Calcium Signaling

Candesartan has been observed to influence intracellular calcium homeostasis, an effect that is independent of its AT1R blocking activity and may contribute to its beneficial metabolic effects.

| Cell Line | Treatment | Concentration | Observed Effect | Reference |

| HepG2 | Palmitic Acid (PA) + Candesartan | 10 µM | Significantly attenuated PA-induced intracellular Ca2+ overload. | |

| HepG2 | Palmitic Acid (PA) + Candesartan | 10 µM | Effectively decreased store-operated Ca2+ entry (SOCE). |

Measurement of Intracellular Calcium Mobilization in HepG2 Cells

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in DMEM supplemented with 10% FBS.

-

Induction of Calcium Overload: Cells are treated with a saturated fatty acid like palmitic acid (PA) to induce intracellular calcium overload.

-

Candesartan Treatment: Cells are co-treated with candesartan (e.g., 10 µM) for a specified duration.

-

Calcium Imaging:

-

Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Changes in intracellular calcium concentration are measured using a fluorescence microscope or a plate reader.

-

For store-operated calcium entry (SOCE) assessment, endoplasmic reticulum calcium stores are depleted with an agent like thapsigargin (B1683126) in a calcium-free medium, followed by the re-addition of extracellular calcium to measure influx.

-

Caption: Candesartan modulates intracellular calcium influx.

Hydrochlorothiazide: Beyond Diuresis

In-vitro investigations have uncovered several off-target effects of hydrochlorothiazide (HCTZ), a thiazide diuretic, particularly concerning its photosensitizing properties and its influence on bone cell activity.

Photosensitizing Effects and DNA Damage

A significant off-target effect of hydrochlorothiazide identified in in-vitro models is its ability to act as a photosensitizer, leading to enhanced DNA damage upon exposure to ultraviolet (UV) radiation.

| Cell Line/System | Treatment | Concentration | Observed Effect | Reference |

| Human Keratinocytes (HaCaT) | HCTZ + UVA | 70, 140, 370 ng/mL | Amplified UVA-induced double-strand breaks and oxidative DNA damage. | |

| Isolated DNA | HCTZ + UVA | Not specified | Significantly enhanced the production of thymine-thymine dimers. | [6] |

| Human Keratinocytes | HCTZ + UVB | Not specified | Promoted G1 to S phase transition and inhibited the p53 signaling pathway. | [7] |

Assessment of UVA-Induced DNA Damage in Human Keratinocytes

-

Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of hydrochlorothiazide for a specified period.

-

UVA Irradiation: The treated cells are exposed to a controlled dose of UVA radiation.

-

Endpoint Analysis:

-

DNA Damage Markers: The formation of DNA photoproducts, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is quantified using techniques like immunofluorescence staining, ELISA, or high-performance liquid chromatography (HPLC).

-

DNA Strand Breaks: The presence of double-strand breaks can be assessed by staining for γH2AX foci.

-

Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed by flow cytometry after propidium (B1200493) iodide staining.

-

p53 Signaling: The activation of the p53 pathway is evaluated by measuring the protein levels of p53 and its downstream targets (e.g., p21) using Western blotting.[7]

-

Caption: Hydrochlorothiazide-mediated photosensitization and DNA damage.

Effects on Bone Metabolism

In-vitro studies suggest that hydrochlorothiazide may have direct effects on bone cells, potentially contributing to the observed associations between thiazide diuretic use and bone mineral density.

| Cell Line | Treatment | Concentration | Observed Effect | Reference |

| Human Osteoblasts | Hydrochlorothiazide | 1 µM | Maximal stimulation of [3H]thymidine incorporation and cell number (in the presence of 1% bovine calf serum). | |

| Isolated Rat Osteoclasts | Hydrochlorothiazide | 1-100 µM | Dose-dependent inhibition of bone resorption (IC50 ≈ 20 µM). |

Osteoblast Proliferation Assay

-

Cell Culture: Human osteoblast-like cells (e.g., SaOS-2 or primary human osteoblasts) are cultured in a suitable medium.

-

Treatment: Cells are treated with hydrochlorothiazide at various concentrations in the presence or absence of growth factors like Platelet-Derived Growth Factor (PDGF).

-

Endpoint Analysis:

-

Cell Proliferation: Proliferation is assessed by measuring the incorporation of [3H]thymidine or BrdU into newly synthesized DNA, or by direct cell counting.

-

Cell Viability: Cell viability can be determined using assays such as the MTT or PrestoBlue assay.

-

Osteoclast Resorption Assay

-

Cell Culture: Osteoclasts are isolated from the long bones of neonatal rats or mice and cultured on dentine or bone slices.

-

Treatment: The osteoclast cultures are treated with different concentrations of hydrochlorothiazide.

-

Endpoint Analysis:

-

Resorption Pits: The extent of bone resorption is quantified by staining the slices (e.g., with toluidine blue) and measuring the area of resorption pits using microscopy and image analysis software.

-

Osteoclast Number and Viability: The number of osteoclasts per slice and their viability can be assessed by staining for tartrate-resistant acid phosphatase (TRAP) and evaluating cell morphology.

-

References

- 1. Candesartan reduces the innate immune response to lipopolysaccharide in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Candesartan inhibits Toll-like receptor expression and activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repositioning of the Angiotensin II Receptor Antagonist Candesartan as an Anti-Inflammatory Agent With NLRP3 Inflammasome Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Candesartan modulates microglia activation and polarization via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrochlorothiazide enhances UVA-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrochlorothiazide disrupts DNA damage response to exacerbate skin photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Candesartan in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan (B1668252), an angiotensin II type 1 receptor (AT1R) blocker, is a well-established therapeutic agent for hypertension and heart failure.[1] Beyond its primary hemodynamic effects, a growing body of evidence highlights its significant anti-inflammatory properties, which contribute to its cardiovascular protective effects. This technical guide synthesizes the current understanding of Candesartan's anti-inflammatory mechanisms in cardiovascular disease models, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways.

Mechanisms of Anti-Inflammatory Action

Candesartan exerts its anti-inflammatory effects through both AT1R-dependent and -independent pathways.

1. AT1R-Dependent Pathway: The canonical mechanism involves the blockade of the AT1R, which prevents angiotensin II from initiating a cascade of pro-inflammatory events. Angiotensin II is known to promote inflammation by inducing oxidative stress, activating pro-inflammatory transcription factors, and stimulating the expression of adhesion molecules and cytokines. By blocking this interaction, Candesartan effectively mitigates these downstream inflammatory consequences.

2. AT1R-Independent Pathways: Notably, several studies have demonstrated that Candesartan possesses anti-inflammatory capabilities that are independent of its AT1R-blocking activity.[2][3][4] These novel mechanisms are a key focus of ongoing research and include:

-

NF-κB Inhibition: Candesartan has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2][5][6] This inhibition can occur through a direct antioxidant effect, reducing the reactive oxygen species (ROS) that are critical for NF-κB activation.[2][7]

-

PPAR-γ Activation: Some studies suggest that Candesartan can act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[8][9][10] PPAR-γ activation is associated with anti-inflammatory responses, including the inhibition of monocyte and macrophage activation and the down-regulation of pro-inflammatory cytokine production.

-

NLRP3 Inflammasome Inhibition: Recent evidence indicates that Candesartan can inhibit the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[11] Candesartan has been shown to suppress NLRP3 expression and assembly.[11]

-

Toll-Like Receptor (TLR) Modulation: Candesartan has been found to inhibit the expression and activity of TLR2 and TLR4, which are key pattern recognition receptors involved in initiating inflammatory responses to pathogens and endogenous danger signals.[12]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of Candesartan on various inflammatory markers in different cardiovascular disease models.

Table 1: Effect of Candesartan on Inflammatory Cytokines and Chemokines

| Model System | Inflammatory Marker | Treatment Details | Result | Citation |

| Human Embryonic Kidney Epithelial Cells | TGF-β and IL-6 | Pre-treatment with Candesartan (10⁻⁵M) followed by TNF-α stimulation | Significant suppression of TNF-α-induced TGF-β and IL-6 expression | [3][4] |

| J774A.1 Macrophages | IL-1β and IL-18 | Primed with LPS, then treated with Candesartan (7.5, 15, 30 µM) and stimulated with nigericin | Dose-dependent inhibition of IL-1β and IL-18 secretion | [11] |

| Spontaneously Hypertensive Rats (SHR) | Aortic IL-1β, IL-6, and TNF-α mRNA | Candesartan (2 mg·kg⁻¹·day⁻¹) for 10 weeks | Significant decrease in aortic mRNA expression of IL-1β, IL-6, and TNF-α | [6] |

| Hypertensive Patients | hsCRP and soluble CD40 ligand | Candesartan (16 mg daily) for 2 months | Significant reduction in plasma hsCRP and soluble CD40 ligand levels | [13] |

| Cisplatin-administered Rats | Lung TLR-4, NF-κB p65, and iNOS | Candesartan treatment | Significant decrease in TLR-4, NF-κB p65, and iNOS expression in the lungs | [5] |

| LPS-injected Mice | Peritoneal IL-1β, IL-6, and MCP-1 | Oral administration of Candesartan | Reduced concentrations of active caspase-1, IL-1β, IL-6, and MCP-1 in peritoneal lavage fluid | [11] |

Table 2: Effect of Candesartan on Cellular Infiltration and Plaque Characteristics

| Model System | Parameter | Treatment Details | Result | Citation |

| Rabbit Model of Atherosclerosis | Atherosclerosis (Intima-Media Ratio) | Candesartan (0.5 mg·kg⁻¹·d⁻¹) for 8 weeks | Reduced intima-media ratio (1.18±0.08 vs. 1.57±0.08 in placebo) | [14] |

| Rabbit Model of Atherosclerosis | Macrophage Area in Plaque | Candesartan (0.5 mg·kg⁻¹·d⁻¹) for 8 weeks | Lower percentage of macrophage area to total plaque (18.8±2.7% vs. 27±2.5% in placebo) | [14] |

| Rabbit Model of Atherosclerosis | Collagen Content in Plaque | Candesartan (0.5 mg·kg⁻¹·d⁻¹) for 8 weeks | Higher collagen to total plaque area (45±3% vs. 35±2% in placebo) | [14] |

| Mouse Model of MSU-mediated Peritonitis | Peritoneal Neutrophil Influx | Oral administration of Candesartan | Reduced peritoneal neutrophil influx | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the anti-inflammatory properties of Candesartan.

In Vitro Studies

1. Cell Culture and Inflammatory Stimulation:

-

Cell Lines: Human embryonic kidney epithelial cells (HKC), human monocytes, or macrophage cell lines (e.g., J774A.1) are commonly used.[3][4][11][12]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[15]

-

Inflammatory Stimuli: To induce an inflammatory response, cells are treated with agents such as Tumor Necrosis Factor-alpha (TNF-α), Lipopolysaccharide (LPS), or Pam3CSK4.[3][4][11][12]

-

Candesartan Treatment: Cells are pre-treated with varying concentrations of Candesartan for a specified duration before or concurrently with the inflammatory stimulus.[4][11]

2. Measurement of Inflammatory Markers:

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and other target genes.[12]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Employed to quantify the protein levels of secreted cytokines (e.g., IL-1β, IL-6) in the cell culture supernatant.[11]

-

Western Blotting: Used to detect the protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB p65, ERK1/2, JNK1/2) in cell lysates.[11]

-

Immunofluorescence: Utilized to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.[15]

3. NLRP3 Inflammasome Assembly Assay:

-

Immunoprecipitation: J774A.1 macrophages are primed with LPS and then treated with Candesartan. Following stimulation with nigericin, cell lysates are subjected to immunoprecipitation using an anti-NLRP3 antibody.[11]

-

Western Blot Analysis: The immunoprecipitates are then analyzed by Western blotting to detect the association of NLRP3 with other inflammasome components like ASC, NEK7, and PKR.[11]

In Vivo Studies

1. Animal Models:

-

Spontaneously Hypertensive Rats (SHR): A common model for studying hypertension and associated cardiovascular inflammation.[6]

-

Rabbit Model of Atherosclerosis: Induced by balloon injury to the aorta followed by a high-cholesterol diet.[14]

-

Mouse Model of MSU-mediated Peritonitis: Monosodium urate (MSU) crystals are injected intraperitoneally to induce an acute inflammatory response.[11]

-

Cisplatin-Induced Lung Injury Model in Rats: Cisplatin administration is used to induce oxidative stress and inflammation.[5]

2. Candesartan Administration:

-

Candesartan is typically administered orally via gavage or subcutaneously at specified doses and for a defined treatment period.[6][11][14]

3. Assessment of Inflammation and Cardiovascular Parameters:

-

Blood Pressure Measurement: Monitored using methods like the tail-cuff method.[14]

-

Histological Analysis: Aortic or other tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology, Masson's trichrome for collagen, and specific antibodies for immunohistochemistry to detect inflammatory cell infiltration (e.g., macrophages) and protein expression.[5][14]

-

Biochemical Analysis: Blood samples are collected to measure plasma levels of inflammatory markers (e.g., hsCRP, IL-6), lipids, and other relevant biomarkers using ELISA or other immunoassays.[13][16]

-

Molecular Analysis: Tissues are harvested for qRT-PCR and Western blot analysis to examine gene and protein expression of inflammatory mediators.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by Candesartan and a typical experimental workflow.

Signaling Pathways

Caption: Signaling pathways of Candesartan's anti-inflammatory effects.

Experimental Workflow

Caption: General experimental workflow for studying Candesartan.

Conclusion

Candesartan demonstrates potent anti-inflammatory properties that extend beyond its primary function as an AT1R blocker. Through mechanisms involving the inhibition of NF-κB and the NLRP3 inflammasome, and potentially the activation of PPAR-γ, Candesartan effectively reduces the inflammatory burden in various cardiovascular disease models. These pleiotropic effects underscore its therapeutic value in the management of cardiovascular diseases, not only by controlling blood pressure but also by directly targeting the underlying inflammatory processes that drive disease progression. Further research into the AT1R-independent mechanisms of Candesartan will likely unveil new therapeutic avenues for a range of inflammatory conditions.

References

- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Candesartan suppresses chronic renal inflammation by a novel antioxidant action independent of AT1R blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 4. scielo.br [scielo.br]

- 5. Candesartan Attenuates Cisplatin-Induced Lung Injury by Modulating Oxidative Stress, Inflammation, and TLR-4/NF-κB, JAK1/STAT3, and Nrf2/HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. scielo.br [scielo.br]

- 8. Molecular activation of PPARgamma by angiotensin II type 1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Candesartan, an Angiotensin II AT1-Receptor Blocker and PPAR-γ Agonist, Reduces Lesion Volume and Improves Motor and Memory Function After Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 11. Frontiers | Repositioning of the Angiotensin II Receptor Antagonist Candesartan as an Anti-Inflammatory Agent With NLRP3 Inflammasome Inhibitory Activity [frontiersin.org]

- 12. Candesartan inhibits Toll-like receptor expression and activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and metabolic effects of candesartan in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Angiotensin Receptor Blockade With Candesartan Attenuates Atherosclerosis, Plaque Disruption, and Macrophage Accumulation Within the Plaque in a Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Candesartan modulates microglia activation and polarization via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC-UV Method for Simultaneous Determination of Candesartan and Hydrochlorothiazide in Plasma

This document details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the simultaneous quantification of Candesartan and Hydrochlorothiazide in human plasma. This method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Introduction

Candesartan, an angiotensin II receptor blocker, and Hydrochlorothiazide, a diuretic, are commonly co-administered for the treatment of hypertension. An accurate and reliable analytical method to simultaneously measure their concentrations in plasma is essential for clinical research and drug development. The described HPLC-UV method offers a sensitive, specific, and reproducible approach for this purpose.

Principle of the Method

The method involves the extraction of Candesartan and Hydrochlorothiazide from a plasma matrix, followed by chromatographic separation on a reversed-phase column. The separation is achieved using an isocratic mobile phase, and the analytes are detected by a UV detector at a specific wavelength that allows for the quantification of both compounds.

Experimental Protocols

This section provides detailed step-by-step procedures for the sample preparation and analysis.

Preparation of Stock and Working Standard Solutions

a. Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Candesartan and 10 mg of Hydrochlorothiazide reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol (B129727) and make up the volume to the mark with methanol.[1]

-

These stock solutions should be stored at 2-8°C when not in use.

b. Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.

-

Suggested concentration ranges for the calibration curve are 0.8-80 µg/mL for Candesartan and 0.625-62.5 µg/mL for Hydrochlorothiazide.[2]

Sample Preparation from Plasma